molecular formula C9H11Cl2N5 B2409071 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride CAS No. 1245569-56-5

1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride

Cat. No. B2409071
CAS RN: 1245569-56-5
M. Wt: 260.12
InChI Key: IHEXTZTXYRBTLO-UHFFFAOYSA-N
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Description

1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride is a chemical compound that has been widely used in scientific research in recent years. This compound is a derivative of 1,2,4-triazole, which is a heterocyclic organic compound that contains three nitrogen atoms in its ring structure. The addition of benzyl and hydrazinyl groups to the triazole ring structure makes this compound a potent inhibitor of various enzymes and proteins, which makes it a valuable tool in the study of biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride involves the inhibition of enzyme activity by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, which leads to a decrease in the production of ROS and other harmful substances in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride are mainly related to its ability to inhibit enzyme activity. This compound has been shown to have antioxidant and anti-inflammatory properties, which can help to protect cells and tissues from oxidative damage and inflammation. Additionally, this compound has been shown to have antitumor and antimicrobial properties, which make it a valuable tool in the study of cancer and infectious diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride in lab experiments include its potent inhibitory activity against various enzymes and proteins, its ability to protect cells and tissues from oxidative damage and inflammation, and its antitumor and antimicrobial properties. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the research and development of 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride. These include:
1. Further studies on the mechanism of action of this compound and its potential therapeutic applications in the treatment of various diseases.
2. Development of new derivatives of 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride with improved potency and selectivity against specific enzymes and proteins.
3. Exploration of the potential use of this compound in combination with other drugs or therapies for the treatment of cancer, infectious diseases, and other conditions.
4. Investigation of the potential toxicological effects of this compound and the development of safer handling and storage methods for laboratory use.
In conclusion, 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride is a valuable tool in scientific research due to its potent inhibitory activity against various enzymes and proteins, as well as its antioxidant, anti-inflammatory, antitumor, and antimicrobial properties. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop safer and more effective derivatives for use in the laboratory and clinic.

Synthesis Methods

The synthesis of 1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride involves the reaction of benzyl hydrazine with 4-amino-5-chloro-1,2,4-triazole in the presence of hydrochloric acid. The resulting product is then purified by recrystallization to obtain the final compound in a high yield.

Scientific Research Applications

1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride has been extensively used in scientific research as a potent inhibitor of various enzymes and proteins. This compound has been shown to inhibit the activity of enzymes such as xanthine oxidase, which is involved in the production of reactive oxygen species (ROS) in the body. ROS are known to cause oxidative damage to cells and tissues, which can lead to various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders.

properties

IUPAC Name

(2-benzyl-5-chloro-1,2,4-triazol-3-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN5.ClH/c10-8-12-9(13-11)15(14-8)6-7-4-2-1-3-5-7;/h1-5H,6,11H2,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEXTZTXYRBTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC(=N2)Cl)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-chloro-5-hydrazinyl-1H-1,2,4-triazole hydrochloride

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